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Compound of Interest

Compound Name: 5-Bromobenzo[d]oxazol-2-amine

Cat. No.: B1265483

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the
heterocyclic compound 5-Bromobenzo[d]oxazol-2-amine (CAS No. 64037-07-6). The
document is intended for researchers, scientists, and professionals in the field of drug
development and organic synthesis. This guide furnishes predicted and comparative spectral
data based on structurally similar compounds, alongside detailed experimental protocols for
acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data.

Core Spectroscopic Data

While a publicly available, comprehensive dataset for 5-Bromobenzo[d]oxazol-2-amine is not
readily found in peer-reviewed literature, the following tables summarize the expected and
representative spectral data. This information is extrapolated from the analysis of closely
related analogs, such as 5-chlorobenzo[d]oxazol-2-amine and 5-nitrobenzo[d]oxazol-2-amine,
as detailed in scientific publications[1].

Table 1: Predicted 'H NMR Spectral Data

The proton NMR spectrum is anticipated to show characteristic signals for the aromatic protons
and the amine group. The chemical shifts (d) are reported in parts per million (ppm) relative to
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a standard internal reference.

) Expected Chemical o Coupling Constant
Proton Assignment _ Multiplicity
Shift (8, ppm) (J, Hz)
Aromatic H 7.20-7.60 m
Amine (-NH2) 7.30-7.90 brs

m = multiplet, br s = broad singlet

Table 2: Predicted **C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The
following are the anticipated chemical shift ranges for the carbon atoms in 5-
Bromobenzo[d]oxazol-2-amine.

Carbon Assignment Expected Chemical Shift (8, ppm)
C-Br 110- 120

Aromatic C-H 108 - 125

Aromatic C (quaternary) 140 - 150

C=N ~163

Table 3: Key IR Absorption Bands

The infrared spectrum is expected to show characteristic absorption bands corresponding to

the functional groups present in the molecule.
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Expected Wavenumber

Functional Group Intensity
(cm~)

N-H Stretch (amine) 3300 - 3500 Medium

C=N Stretch 1640 - 1690 Strong

C-N Stretch 1250 - 1350 Medium

C-Br Stretch 500 - 600 Medium

Table 4: Mass Spectrometry Data

Mass spectrometry data is critical for confirming the molecular weight of the compound. The
presence of a bromine atom will result in a characteristic isotopic pattern.

Parameter Value

Molecular Formula C7HsBrN20

Molecular Weight 211.03 g/mol

Expected [M+H]* 211.97, 213.97 (approx. 1:1 ratio)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework
for the spectroscopic analysis of 5-Bromobenzo[d]oxazol-2-amine and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7
mL of a suitable deuterated solvent, such as dimethyl sulfoxide-de (DMSO-ds) or chloroform-
d (CDCIs).

e Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz

spectrometer.

o Data Acquisition:
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o 'H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-
noise ratio.

o 183C NMR spectra are acquired using a proton-decoupling pulse sequence.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and
the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the
residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

Data Acquisition: A background spectrum of the clean ATR crystal is recorded. Subsequently,
the sample spectrum is recorded over a range of 4000-400 cm~1.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or
acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray
ionization (ESI) source is used.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or
through a liquid chromatography system. The mass spectrum is acquired in positive ion
mode over a mass range that includes the expected molecular ion peaks.

Data Analysis: The resulting mass spectrum is analyzed to identify the [M+H]* ion and to
confirm the characteristic isotopic pattern of bromine.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized chemical compound.
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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1265483?utm_src=pdf-body-img
https://www.benchchem.com/product/b1265483?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles
Rearrangement - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromobenzo[d]oxazol-2-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265483#5-bromobenzo-d-oxazol-2-amine-spectral-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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